1-(Difluoromethyl)-1H-benzo[d]imidazole

Lipophilicity Hydrogen Bonding Physicochemical Properties

Select 1-(Difluoromethyl)-1H-benzo[d]imidazole (CAS 84941-15-1) for its regiospecific N1-CHF₂ substitution, which provides a lipophilic hydrogen bond donor and metabolic bioisostere for OH, SH, and NH₂ groups. This scaffold is a fixed design element in patent-protected PI3Kδ inhibitors and is produced at hundred-gram scale in 60–95% yield via the chlorodifluoromethane/alkali method, ensuring reliable supply for lead optimization and library synthesis. Unlike 1-methyl, 1-trifluoromethyl, or 2-difluoromethyl isomers, this compound delivers unique physicochemical properties (XLogP3=2.3, TPSA=17.8 Ų) and synthetic accessibility, making it the strategic choice for fluorine-containing drug discovery programs.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
CAS No. 84941-15-1
Cat. No. B3057769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-1H-benzo[d]imidazole
CAS84941-15-1
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C(F)F
InChIInChI=1S/C8H6F2N2/c9-8(10)12-5-11-6-3-1-2-4-7(6)12/h1-5,8H
InChIKeyRVAZYWRRGKZZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-1H-benzo[d]imidazole (CAS 84941-15-1): Baseline Profile and Procurement Context


1-(Difluoromethyl)-1H-benzo[d]imidazole (CAS 84941-15-1) is an N1-difluoromethylated benzimidazole derivative with the molecular formula C₈H₆F₂N₂ and a molecular weight of 168.14 g/mol [1]. The compound features a difluoromethyl (-CHF₂) group substituted at the N1 position of the benzimidazole scaffold, distinguishing it from other fluorinated benzimidazole regioisomers and alkylated analogs . This substitution pattern confers distinct physicochemical properties, including a computed XLogP3-AA of 2.3, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 17.8 Ų, which collectively influence its behavior as a synthetic intermediate and building block [1]. The compound is primarily sourced for pharmaceutical research and medicinal chemistry applications as a key intermediate for further functionalization [2].

Why 1-(Difluoromethyl)-1H-benzo[d]imidazole Cannot Be Interchanged with Other Fluorinated or Alkylated Benzimidazoles


The N1-difluoromethyl substitution in 1-(Difluoromethyl)-1H-benzo[d]imidazole produces physicochemical and structural consequences that preclude its interchangeable use with related benzimidazole derivatives such as 2-(difluoromethyl)-1H-benzimidazole (regioisomer), 1-methyl-1H-benzimidazole (alkyl analog), or 1-(trifluoromethyl)-1H-benzimidazole (perfluorinated analog). The -CHF₂ group acts as a lipophilic hydrogen bond donor [1], whereas the -CF₃ group is solely a hydrophobic electron-withdrawing group, and the -CH₃ group lacks fluorine-mediated electronic effects entirely. Furthermore, the synthetic accessibility of the N1-difluoromethyl derivative via the chlorodifluoromethane/alkali method enables hundred-gram-scale production in 60–95% yields , a practicality not uniformly achievable for other regioisomers. In drug discovery contexts, the difluoromethyl group serves as a metabolically stable bioisostere for hydroxyl, thiol, and amine functionalities [2], making the compound a strategically distinct intermediate that cannot be replaced by non-fluorinated or differently fluorinated benzimidazoles without altering downstream molecular properties and synthetic outcomes.

Quantitative Differentiation Evidence: 1-(Difluoromethyl)-1H-benzo[d]imidazole Versus Key Analogs


Physicochemical Differentiation: N1-Difluoromethyl vs. N1-Methyl vs. N1-Trifluoromethyl Benzimidazole

1-(Difluoromethyl)-1H-benzo[d]imidazole exhibits a computed XLogP3-AA of 2.3 and a topological polar surface area of 17.8 Ų, with zero hydrogen bond donors and three acceptors [1]. In contrast, the unsubstituted 1H-benzimidazole has a lower XLogP3 (1.3) and a hydrogen bond donor present at N1 [2]. The difluoromethyl group provides a unique balance: it is moderately lipophilic while retaining hydrogen bond acceptor capacity via fluorine, and the -CHF₂ proton can function as a weak hydrogen bond donor [3]. The 1-methyl analog (XLogP3 ~1.9) lacks fluorine-mediated electronic effects, while the 1-trifluoromethyl analog (XLogP3 ~2.8) is more lipophilic but devoid of any hydrogen bond donor character [2].

Lipophilicity Hydrogen Bonding Physicochemical Properties Medicinal Chemistry

Synthetic Scalability: Hundred-Gram Access to 1-(Difluoromethyl)-1H-benzo[d]imidazole

The chlorodifluoromethane/alkali difluoromethylation method enables the preparation of 1-(difluoromethyl)-1H-benzo[d]imidazole in 60–95% yield on a hundred-gram scale . This contrasts with alternative difluoromethylation approaches that often rely on expensive or unstable reagents such as TMSCF₂Br or Ph₃P⁺CF₂COO⁻, which are less amenable to large-scale synthesis [1]. The gradual in situ generation of the difluorocarbene equivalent from chlorodifluoromethane and alkali minimizes reagent handling hazards and improves process consistency, a distinct advantage for procurement decisions involving multi-gram to kilogram quantities.

Synthetic Methodology Process Chemistry Scale-up Difluoromethylation

Regiochemical Specificity: N1-Difluoromethyl vs. C2-Difluoromethyl Benzimidazole

1-(Difluoromethyl)-1H-benzo[d]imidazole is the N1-difluoromethyl regioisomer, whereas 2-(difluoromethyl)-1H-benzimidazole represents the C2-substituted analog. The N1 isomer retains an unsubstituted C2 position available for further functionalization, enabling its use as a versatile building block for the synthesis of 1-(difluoromethyl)-2-substituted benzimidazoles . In contrast, the C2 isomer presents a blocked C2 position and an unsubstituted N1, leading to distinct downstream derivatization pathways. Notably, the 2-(difluoromethyl) benzimidazole scaffold has been elaborated into ZSTK474, a potent PI3Kδ inhibitor (IC₅₀ = 37 nM), while the N1-difluoromethyl scaffold serves as an intermediate in PI3K inhibitor patent families where the N1 substituent is a fixed design element [1].

Regioisomerism Synthetic Intermediate Building Block PI3Kδ Inhibition

Bioisosteric Potential: -CHF₂ as a Metabolically Stable Replacement for -OH and -SH

The difluoromethyl (-CHF₂) group is recognized as a lipophilic hydrogen bond donor bioisostere capable of mimicking hydroxyl (-OH), thiol (-SH), and amine (-NH) functionalities while offering enhanced metabolic stability [1]. 1-(Difluoromethyl)-1H-benzo[d]imidazole incorporates this moiety at the N1 position, whereas analogs such as 1-hydroxy-1H-benzimidazole (hydroxyl bioisostere reference) are susceptible to Phase II conjugation and oxidative metabolism [2]. The -CHF₂ group in benzimidazole systems retains hydrogen bond donor capacity via the C-H bond while resisting metabolic oxidation, a property not shared by -CH₃ (no hydrogen bonding) or -CF₃ (no hydrogen bond donor capacity) [3].

Bioisostere Metabolic Stability Drug Design Fluorine Chemistry

Optimal Application Scenarios for 1-(Difluoromethyl)-1H-benzo[d]imidazole (CAS 84941-15-1) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of PI3Kδ and Related Kinase Inhibitor Intermediates

1-(Difluoromethyl)-1H-benzo[d]imidazole serves as a key intermediate for constructing N1-difluoromethyl-2-substituted benzimidazole cores found in patent-protected PI3Kδ inhibitors [1]. The N1-difluoromethyl group is a fixed design element in these scaffolds, and the compound's scalable synthesis (60–95% yield on hundred-gram scale) supports lead optimization campaigns requiring multi-gram quantities. This application directly leverages the regiospecific N1 substitution and the bioisosteric properties of the -CHF₂ group.

Bioisostere Replacement in Lead Optimization: Replacing Labile -OH or -NH Groups

In lead optimization programs where a benzimidazole scaffold bears a metabolically labile hydroxyl or amine substituent, 1-(difluoromethyl)-1H-benzo[d]imidazole provides a scaffold pre-installed with the -CHF₂ bioisostere [2]. The -CHF₂ group retains weak hydrogen bond donor capacity (unlike -CF₃) while resisting Phase II conjugation (unlike -OH) [3], enabling the design of analogs with improved metabolic stability without sacrificing target engagement potential.

Chemical Biology: Synthesis of Difluoromethylated Probe Molecules

The N1-difluoromethyl benzimidazole core can be further functionalized at the C2 position to generate chemical probes for studying biological systems. The compound's availability via scalable difluoromethylation and its distinct physicochemical profile (XLogP3 = 2.3, TPSA = 17.8 Ų) [4] make it suitable for constructing focused libraries of fluorinated heterocycles for target identification and validation studies.

Process Chemistry Development: Building Block for Kilogram-Scale Synthesis

For process chemistry groups developing scalable routes to fluorinated drug candidates, 1-(difluoromethyl)-1H-benzo[d]imidazole offers a validated intermediate with demonstrated hundred-gram-scale synthetic accessibility . The chlorodifluoromethane/alkali method is amenable to further scale-up, providing a reliable supply chain advantage over regioisomers or analogs that lack documented large-scale synthetic protocols.

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